3-Chlorobutyl isopropyl ether

Description

General Overview of Halogenated Ethers in Organic Chemistry

Halogenated ethers are a class of organic compounds characterized by an ether linkage (R-O-R') where one or more hydrogen atoms on the alkyl groups have been replaced by a halogen, such as chlorine, fluorine, bromine, or iodine. wikipedia.orgwikiwand.com This substitution significantly influences the molecule's physical and chemical properties, including its polarity, boiling point, and reactivity. The presence of both the ether functional group and a carbon-halogen bond makes these compounds versatile intermediates in organic synthesis. ucsb.edu

The reactivity of halogenated ethers is largely dictated by the nature of the halogen and its position relative to the ether oxygen. For instance, the halogenation of ethers can occur under different conditions, leading to various products. organicmystery.comyoutube.com In the dark, the reaction of an ether like diethyl ether with chlorine can yield α,α'-dichlorodiethyl ether. organicmystery.com However, in the presence of light and excess chlorine, all hydrogen atoms may be substituted. organicmystery.com Generally, ethers are relatively unreactive to many reagents, but they can be cleaved by strong acids like HBr and HI. openstax.org Chloroalkyl ethers, a subset of halogenated ethers, have been utilized as solvents, in textile treatments, as pesticides, and as alkylating agents in the manufacturing of various chemicals. ca.gov It is important to note that some chloroalkyl ethers are known to form unstable peroxides upon exposure to air, which can be explosive. noaa.gov

Specificity of 3-Chlorobutyl Isopropyl Ether: Unique Structural Features for Chemical Research

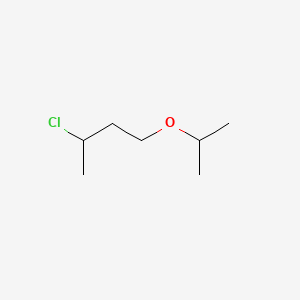

This compound, with the molecular formula C7H15ClO, possesses a distinct structure that makes it a subject of interest in chemical research. uni.lu Its structure features an isopropyl group attached to an oxygen atom, which is then bonded to a four-carbon butyl chain with a chlorine atom at the third position. This specific arrangement of a secondary alkyl ether and a secondary alkyl chloride within the same molecule presents unique opportunities for investigating reaction mechanisms and synthetic pathways.

The presence of two distinct reactive sites—the ether linkage and the carbon-chlorine bond—allows for selective chemical transformations. The ether can undergo cleavage under strong acidic conditions, while the secondary chloroalkane portion can participate in nucleophilic substitution or elimination reactions. The steric hindrance around the isopropyl group and the secondary carbon bearing the chlorine atom can influence the regioselectivity and stereoselectivity of these reactions. For example, in acid-catalyzed cleavage, nucleophilic attack is generally favored at the less sterically hindered carbon adjacent to the ether oxygen. openstax.orglibretexts.org Furthermore, the potential for intramolecular reactions, given the proximity of the ether and chloro groups, provides a platform for studying the synthesis of cyclic compounds. The unique interplay of these structural features makes this compound a valuable substrate for exploring fundamental principles of organic reactivity and developing novel synthetic methodologies.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H15ClO | uni.lu |

| Molecular Weight | 150.65 g/mol | uni.lu |

| IUPAC Name | 1-chloro-3-(propan-2-yloxy)butane | uni.lu |

| InChI | InChI=1S/C7H15ClO/c1-6(2)9-5-4-7(3)8/h6-7H,4-5H2,1-3H3 | uni.lu |

| InChIKey | BSINTXBUDUXQLI-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | CC(C)OCCC(C)Cl | uni.lu |

Predicted Spectroscopic Data for this compound

| Spectroscopic Data Type | Predicted Values | Source |

| Collision Cross Section (CCS) - [M+H]+ | 132.0 Ų | uni.lu |

| Collision Cross Section (CCS) - [M+Na]+ | 139.2 Ų | uni.lu |

| Collision Cross Section (CCS) - [M-H]- | 132.2 Ų | uni.lu |

Structure

3D Structure

Properties

CAS No. |

2703-40-4 |

|---|---|

Molecular Formula |

C7H15ClO |

Molecular Weight |

150.64 g/mol |

IUPAC Name |

3-chloro-1-propan-2-yloxybutane |

InChI |

InChI=1S/C7H15ClO/c1-6(2)9-5-4-7(3)8/h6-7H,4-5H2,1-3H3 |

InChI Key |

BSINTXBUDUXQLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCC(C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chlorobutyl Isopropyl Ether

Alkylation Approaches for Ether Formation

Alkylation methods are fundamental to ether synthesis. These approaches focus on creating the C-O-C ether bond from appropriate alcohol and alkyl halide precursors.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of ether preparation, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comnih.gov The reaction involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic carbon, typically an alkyl halide, displacing a leaving group. byjus.comnih.gov

For the synthesis of an unsymmetrical ether like 3-chlorobutyl isopropyl ether, two reactant pairings are theoretically possible:

Route A: Reaction of sodium isopropoxide with 1,3-dichlorobutane.

Route B: Reaction of the sodium salt of 3-chlorobutan-1-ol (B3049794) with an isopropyl halide (e.g., 2-bromopropane).

Mechanistic Considerations: The SN2 mechanism is sensitive to steric hindrance. byjus.commasterorganicchemistry.com The reaction is most efficient with primary alkyl halides. Secondary and tertiary halides are prone to undergo a competing E2 elimination reaction, especially when strong bases like alkoxides are used, which reduces the yield of the desired ether. byjus.comlibretexts.org

Considering the two routes:

Route B is highly problematic. It requires an SN2 reaction at a secondary alkyl halide (2-bromopropane). The use of an alkoxide, a strong base, would strongly favor the E2 elimination pathway, leading to the formation of propene rather than the target ether. masterorganicchemistry.com

Route A is more feasible. It involves the reaction of a secondary alkoxide (isopropoxide) with a dichloroalkane. 1,3-Dichlorobutane has two potential reaction sites: a primary carbon (C-1) and a secondary carbon (C-3). The SN2 attack will preferentially occur at the less sterically hindered primary carbon, displacing one chloride ion to form the ether linkage.

Optimization: To maximize the yield of the SN2 product and minimize elimination, reaction conditions must be carefully controlled. The use of a polar aprotic solvent, such as DMSO or DMF, can accelerate the SN2 reaction. byjus.comfrancis-press.com The reaction temperature should be kept as low as possible to disfavor the higher activation energy elimination pathway. byjus.com Typical laboratory conditions involve temperatures ranging from 50-100 °C for 1-8 hours. byjus.com

Table 1: Representative Reaction Parameters for Williamson Ether Synthesis This table presents illustrative data for a reaction analogous to Route A, as specific experimental data for this compound was not found.

| Parameter | Value |

|---|---|

| Reactant 1 | Sodium Isopropoxide |

| Reactant 2 | 1,3-Dichlorobutane |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 50 °C |

| Reaction Time | 6 hours |

| Typical Yield | 50-70% (subject to side products) |

The alkoxymercuration-demercuration reaction is a two-step method for the addition of an alcohol across an alkene double bond to form an ether. masterorganicchemistry.com The first step, alkoxymercuration, involves the reaction of an alkene with an alcohol in the presence of a mercury(II) salt, like mercuric acetate (B1210297) or mercuric trifluoroacetate. masterorganicchemistry.comlibretexts.org This is followed by reductive demercuration, where the organomercury intermediate is reduced, typically with sodium borohydride (B1222165) (NaBH₄). libretexts.org

Mechanistic Considerations: A key feature of this reaction is its regioselectivity, which follows Markovnikov's rule. masterorganicchemistry.comlibretexts.org The alcohol's OR group adds to the more substituted carbon of the double bond, while the hydrogen atom adds to the less substituted carbon. libretexts.org The reaction proceeds through a cyclic mercurinium ion intermediate, which prevents the carbocation rearrangements that can plague simple acid-catalyzed additions. masterorganicchemistry.comlibretexts.org

To synthesize this compound via this method, one would need to start with a chlorinated alkene precursor. Let's consider two plausible starting materials:

Starting with 3-chlorobut-1-ene: In this case, the alkene carbons are C-1 and C-2. According to Markovnikov's rule, the isopropoxy group from isopropanol (B130326) would add to the more substituted carbon (C-2), resulting in the formation of 2-isopropoxy-3-chlorobutane, not the desired isomer.

Starting with 4-chloro-1-butene: Here, the alkene carbons are C-1 and C-2. The isopropoxy group would again add to the more substituted carbon (C-2), leading to 2-isopropoxy-4-chlorobutane.

Therefore, due to the inherent Markovnikov regioselectivity of the reaction, the alkoxymercuration-demercuration protocol is not a suitable method for the synthesis of the specific constitutional isomer, this compound. masterorganicchemistry.comlibretexts.org

Functional Group Interconversions Leading to the Chloroalkyl Moiety

This strategy involves first synthesizing an appropriate alkyl ether precursor, butyl isopropyl ether, and then introducing the chlorine atom at the desired position through a halogenation reaction.

The direct halogenation of an alkane or an ether typically proceeds via a free-radical chain mechanism, initiated by UV light or heat. masterorganicchemistry.com This mechanism involves three stages: initiation, propagation, and termination. The product-determining step is the hydrogen abstraction by a halogen radical to form a carbon-centered radical. masterorganicchemistry.com

The selectivity of free-radical chlorination is governed by the stability of the resulting carbon radical. The order of stability, and thus the ease of hydrogen abstraction, is tertiary > secondary > primary. masterorganicchemistry.commasterorganicchemistry.com In the case of ethers, there is a strong preference for halogenation at the α-carbon (the carbon adjacent to the ether oxygen) because the resulting radical is stabilized by the adjacent oxygen atom through resonance. rsc.org

For the precursor, butyl isopropyl ether, there are several types of hydrogens:

Primary (1°): On C-1 and C-4 of the butyl group, and the two methyl groups of the isopropyl group.

Secondary (2°): On C-2 and C-3 of the butyl group, and the methine (CH) of the isopropyl group (an α-carbon).

Tertiary (3°): None.

Direct chlorination of butyl isopropyl ether would lead to a complex mixture of products. rsc.org Significant chlorination would occur at the α-positions (C-1 of the butyl group and the isopropyl methine). rsc.org While some chlorination would occur at the secondary C-2 and C-3 positions, separating the desired 3-chloro isomer from the other constitutional isomers (1-chloro, 2-chloro, 4-chloro, and α-chlorinated isopropyl products) would be exceedingly difficult. masterorganicchemistry.comrsc.org Thus, direct halogenation lacks the necessary regioselectivity for an efficient synthesis of this compound.

To overcome the poor selectivity of direct radical halogenation, advanced methods employing directing groups can be utilized. These strategies temporarily install a functional group that guides the halogenation to a specific C-H bond.

A promising approach for introducing a chlorine atom at the C-3 position (the γ-position relative to C-1) involves an intramolecular hydrogen atom transfer, often called the Hofmann-Löffler-Freytag reaction or a variation thereof. Recent advances have utilized sulfamate (B1201201) esters as directing groups to achieve selective C-H chlorination. nih.gov

A plausible multi-step sequence for the synthesis of this compound using this strategy would be:

Synthesis of Precursor Alcohol: Start with a suitable precursor, such as 3-isopropoxybutan-1-ol. This could be synthesized from 1-butene (B85601) oxide and isopropyl alcohol, followed by isomerization or from 4-hydroxy-2-butanone (B42824) via reduction and etherification.

Installation of Directing Group: The alcohol (3-isopropoxybutan-1-ol) is reacted with sulfamoyl chloride and a base to form a sulfamate ester.

Directed Chlorination: The sulfamate ester is converted to an N-chloro derivative using a chlorinating agent like N-chlorosuccinimide (NCS). Upon initiation with light, the nitrogen-centered radical abstracts a hydrogen atom from the γ-carbon (C-3) via a 6-membered ring transition state (a 1,6-hydrogen atom transfer). The resulting carbon radical is then trapped by a chlorine source. nih.gov This method can selectively functionalize γ-C(sp³)–H bonds. nih.gov

Removal of Directing Group: The sulfamate directing group is cleaved under appropriate conditions to yield the final product, this compound.

Table 2: Illustrative Reaction Sequence for Regioselective Chlorination This table outlines a conceptual multi-step synthesis based on modern regioselective methods.

| Step | Reaction | Reagents | Key Feature |

|---|---|---|---|

| 1 | Formation of Sulfamate Ester | 3-isopropoxybutan-1-ol, Sulfamoyl chloride, Pyridine | Installation of directing group |

| 2 | N-Chlorination | Sulfamate ester, N-Chlorosuccinimide (NCS) | Preparation for HAT |

| 3 | Photo-induced Chlorination | N-chlorosulfamate, Blue LED light, Benzene | Regioselective 1,6-HAT and chlorination |

| 4 | Directing Group Removal | Acidic or reductive cleavage | Isolation of final product |

Emerging Synthetic Strategies and Catalytic Approaches

Modern organic synthesis seeks to develop more efficient and safer reactions, often through catalysis. For chloroalkyl ether synthesis, several catalytic methods are emerging.

One notable strategy involves the zinc(II)-catalyzed reaction between acetals and acid halides. nih.gov This method provides a rapid and high-yielding route to α-haloethers. nih.gov For instance, reacting dimethoxymethane (B151124) with acetyl chloride in the presence of a catalytic amount of a zinc salt like ZnBr₂ produces chloromethyl methyl ether. orgsyn.org While this is highly effective for α-haloethers, its adaptation for producing a γ-chloroether like this compound is not straightforward and would require a custom, likely unstable, acetal (B89532) precursor.

Another area of development is the transition-metal-catalyzed synthesis of β-haloalkyl alkyl ethers from olefins in alcoholic solutions containing metal halides (e.g., Pd(II), Rh(III)). researchgate.net These reactions involve the simultaneous addition of an alkoxy group and a halogen across a double bond. Expanding such catalytic systems to achieve non-traditional addition patterns or to functionalize saturated C-H bonds remains an active area of research. For example, complexes of aluminum chloride and isopropyl ether have been studied as co-initiators in polymerization reactions, indicating the complex interactions and catalytic potential of such systems. rsc.org

Directed C-H functionalization using transition metal catalysis is a powerful tool for achieving high regioselectivity. rsc.org By incorporating a directing group that can chelate to a metal catalyst (e.g., palladium, rhodium, iridium), the catalyst can be brought into close proximity to a specific C-H bond, enabling its selective cleavage and functionalization. While highly effective for aromatic systems and certain aliphatic templates, applying this to a flexible linear chain like that in butyl isopropyl ether to achieve selective C-3 chlorination would require a carefully designed directing group and catalytic system.

Chemical Reactivity and Mechanistic Investigations of 3 Chlorobutyl Isopropyl Ether

Nucleophilic Substitution Reactions at the Chlorobutyl Moiety

The electrophilic carbon atom bonded to the chlorine atom in 3-chlorobutyl isopropyl ether is a prime target for nucleophilic attack. These reactions can proceed through either intramolecular or intermolecular pathways, leading to a variety of functionalized products.

Intramolecular Cyclization Pathways

In the presence of a base, this compound can undergo an intramolecular nucleophilic substitution reaction, a process analogous to the Williamson ether synthesis, to form a cyclic ether. The alkoxide that would be transiently formed by deprotonation of a precursor alcohol is in this case the ether oxygen itself, which can act as an internal nucleophile. The resulting cyclization would lead to the formation of a four-membered ring, specifically 2-methyloxetane.

Intermolecular Substitution with Various Nucleophiles

A wide array of nucleophiles can react with this compound in an intermolecular fashion, displacing the chloride and forming a new carbon-nucleophile bond. These reactions typically follow an S\textsubscript{N}2 pathway, especially with strong, unhindered nucleophiles. The general preference for the S\textsubscript{N}2 mechanism is due to the secondary nature of the carbon bearing the leaving group.

Common nucleophiles that can be employed in these reactions include:

Alkoxides: Reaction with sodium alkoxides (e.g., sodium methoxide (B1231860) or sodium ethoxide) would yield a new ether. This is a standard Williamson ether synthesis.

Amines: Primary and secondary amines can act as nucleophiles to form the corresponding secondary and tertiary amines, respectively. The reaction may require heat to proceed at a reasonable rate.

Thiolates: Thiolate anions (RS⁻), generated from thiols, are excellent nucleophiles and would readily displace the chloride to form thioethers.

Azide (B81097): Sodium azide is a good nucleophile for introducing the azido (B1232118) group, which can be further transformed into an amine via reduction.

Cyanide: The cyanide ion is another effective nucleophile that can be used to introduce a nitrile group, which is a versatile functional group in organic synthesis.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product | Reaction Type |

|---|---|---|---|

| Methoxide | Sodium methoxide (NaOCH₃) | 3-Methoxybutyl isopropyl ether | SN2 |

| Ammonia | Ammonia (NH₃) | 3-Aminobutyl isopropyl ether | SN2 |

| Thiophenoxide | Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)butyl isopropyl ether | SN2 |

| Azide | Sodium azide (NaN₃) | 3-Azidobutyl isopropyl ether | SN2 |

| Cyanide | Sodium cyanide (NaCN) | 4-Isopropoxy-2-methylbutanenitrile | SN2 |

Stereochemical Outcomes of Substitution Reactions

The carbon atom at the 3-position of the butyl chain in this compound is a chiral center. Consequently, nucleophilic substitution reactions at this center can have specific stereochemical outcomes.

For reactions proceeding via a classic S\textsubscript{N}2 mechanism, an inversion of stereochemistry at the chiral center is expected. libretexts.org This is a result of the backside attack of the nucleophile on the carbon atom bearing the leaving group. For instance, if the starting material is the (S)-enantiomer of this compound, the product of an S\textsubscript{N}2 reaction will be the (R)-enantiomer.

Conversely, if the reaction were to proceed through an S\textsubscript{N}1 mechanism, which is less likely for a secondary chloride but could be promoted by polar, protic solvents and weakly nucleophilic conditions, a racemic mixture of the product would be expected. libretexts.org This is because the S\textsubscript{N}1 reaction involves the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face with equal probability.

Cleavage Reactions of the Isopropyl Ether Linkage

The ether linkage in this compound is generally stable under basic and neutral conditions but can be cleaved by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org The mechanism of this cleavage is dependent on the structure of the ether and the reaction conditions.

Acid-Catalyzed Ether Cleavage: S\textsubscript{N}1, S\textsubscript{N}2, and E1 Mechanisms

The first step in the acid-catalyzed cleavage of an ether is the protonation of the ether oxygen by the strong acid. This converts the alkoxy group into a good leaving group (an alcohol). Following protonation, the reaction can proceed via one of three main pathways: S\textsubscript{N}1, S\textsubscript{N}2, or E1. libretexts.orgnih.gov

S\textsubscript{N}2 Mechanism: In the case of this compound, both the isopropyl group and the 3-chlorobutyl group are secondary. In such cases, the nucleophilic halide ion (Br⁻ or I⁻) will attack the less sterically hindered carbon atom. libretexts.orglibretexts.org The isopropyl group is slightly more sterically hindered than the primary carbon of the chlorobutyl chain where initial protonation occurs. However, the attack will occur at one of the two carbons directly bonded to the ether oxygen. Between the secondary carbon of the isopropyl group and the primary carbon of the chlorobutyl group, the primary carbon is less hindered and thus more susceptible to S\textsubscript{N}2 attack. This would lead to the formation of isopropyl alcohol and 1-halo-3-chlorobutane. If an excess of the hydrohalic acid is used, the initially formed isopropyl alcohol can be further converted to isopropyl halide.

S\textsubscript{N}1 Mechanism: An S\textsubscript{N}1 mechanism would involve the formation of a carbocation after the departure of the alcohol leaving group. Since both alkyl groups attached to the ether oxygen are secondary, the formation of a secondary carbocation is possible. The stability of the carbocation would be a key factor. In this specific molecule, the presence of the electron-withdrawing chlorine atom on the butyl chain would destabilize the formation of a carbocation at the C-1 position. Therefore, the formation of the isopropyl carbocation is more likely if an S\textsubscript{N}1 pathway were to compete. This would lead to the formation of 3-chlorobutanol and an isopropyl halide.

E1 Mechanism: An E1 mechanism can compete with the S\textsubscript{N}1 pathway, particularly at higher temperatures. This would involve the deprotonation of a carbon adjacent to the carbocation, leading to the formation of an alkene. In the case of the isopropyl carbocation, this would result in the formation of propene.

Role of Substrate Structure and Reagent Selectivity in Cleavage

The regioselectivity of the ether cleavage is primarily determined by the steric and electronic effects of the alkyl groups attached to the ether oxygen. libretexts.orglibretexts.org For ethers with primary and secondary alkyl groups, the S\textsubscript{N}2 mechanism generally dominates, with the nucleophile attacking the less sterically hindered carbon. libretexts.org

The choice of the strong acid also plays a role. HI is generally more reactive than HBr for ether cleavage due to the higher nucleophilicity of the iodide ion compared to the bromide ion.

However, if we consider the stability of the potential carbocation intermediates in a competing S\textsubscript{N}1 pathway, the secondary isopropyl carbocation is more stable than a primary carbocation on the chlorobutyl chain. The electron-withdrawing inductive effect of the chlorine atom would further destabilize a carbocation on the butyl chain. This would favor the formation of 3-chlorobutanol and isopropyl iodide.

Given these competing factors, the actual product distribution may be a mixture and can be influenced by the specific reaction conditions.

The following table outlines the likely products of the acid-catalyzed cleavage of this compound with HBr and HI.

| Reagent | Major Products (Predicted via SN2) | Minor Products (Predicted via SN1/E1) |

|---|---|---|

| HBr (excess) | 1-Bromo-3-chlorobutane and Isopropyl bromide | 3-Chlorobutanol and Isopropyl bromide, Propene |

| HI (excess) | 1-Iodo-3-chlorobutane and Isopropyl iodide | 3-Chlorobutanol and Isopropyl iodide, Propene |

Acylative Cleavage Reactions

The cleavage of ethers by acylating agents, known as acylative cleavage, is a significant transformation in organic synthesis. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on similar acyclic and cyclic ethers. The reaction typically involves a Lewis acid catalyst, which activates the ether oxygen towards nucleophilic attack by an acyl halide.

Research on the acylative cleavage of common ether solvents with acyl chlorides in the presence of zinc chloride (ZnCl₂) provides a model for the expected reactivity of this compound. asianpubs.org In these reactions, acyclic ethers like diethyl ether and diisopropyl ether yield the corresponding esters. asianpubs.org For instance, the reaction of diisopropyl ether with an acyl chloride would be expected to produce isopropyl acetate (B1210297) and isopropyl chloride.

The general mechanism involves the coordination of the Lewis acid (e.g., ZnCl₂) to the ether oxygen, making the carbon atoms adjacent to the oxygen more electrophilic. The acyl chloride then provides a source of the acyl group and a halide ion. The reaction of 3,5-dimethoxybenzoyl chloride with ethyl ether in the presence of ZnCl₂ at 25°C gives ethyl 3,5-dimethoxybenzoate (B1226732) in 68% yield. asianpubs.org

A key aspect of the acylative cleavage of this compound would be the regioselectivity of the cleavage—that is, whether the attack of the chloride ion occurs at the isopropyl or the chlorobutyl group. In the acidic cleavage of ethers, the reaction can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. libretexts.orgwikipedia.org For ethers with primary and secondary alkyl groups, the reaction typically follows an S(_N)2 pathway, with the nucleophile attacking the less sterically hindered carbon. libretexts.org In the case of this compound, the isopropyl group is secondary, and the chlorobutyl group is primary at the ether linkage. Therefore, an S(_N)2-type cleavage would likely favor the formation of an isopropyl ester and 1,3-dichlorobutane.

However, if the reaction proceeds through an S(_N)1 mechanism, which is favored for substrates that can form stable carbocations, the outcome could be different. libretexts.org The presence of the chlorine atom on the butyl chain might influence the stability of any potential carbocation intermediate.

Studies on the cleavage of tetrahydrofuran (B95107) (a cyclic ether) with acyl chlorides and zinc dust have shown the formation of 4-chlorobutyl alkanoates in high yields. lookchem.com This demonstrates the utility of this method for generating chloroalkyl esters.

Table 1: Examples of Acylative Cleavage of Ethers with Acyl Chlorides and ZnCl₂ asianpubs.org

| Ether | Acyl Chloride | Product | Yield (%) |

| Diethyl ether | 3,5-Dimethoxybenzoyl chloride | Ethyl 3,5-dimethoxybenzoate | 68 |

| Diisopropyl ether | Benzoyl chloride | Isopropyl benzoate | 75 |

| Tetrahydrofuran | Benzoyl chloride | 4-Chlorobutyl benzoate | 82 |

This table presents data from studies on analogous ethers to illustrate the potential outcomes of acylative cleavage reactions.

Rearrangement Reactions and Transformations

The carbon skeleton of this compound has the potential to undergo rearrangement reactions, particularly under conditions that favor the formation of carbocation intermediates. Such rearrangements, often of the Wagner-Meerwein type, involve the 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring electron-deficient carbon atom. wikipedia.orglibretexts.org These shifts are driven by the formation of a more stable carbocation. spcmc.ac.in

The generation of a carbocation can be initiated by various means, including the treatment of an alkyl halide with a Lewis acid. jk-sci.com In the case of this compound, the presence of the chlorine atom provides a potential site for the initiation of carbocation formation.

The dehydration of neopentyl alcohol, a classic example of a Wagner-Meerwein rearrangement, proceeds through the formation of a primary carbocation which then rearranges to a more stable tertiary carbocation via a methyl shift. youtube.com Similarly, the hydrolysis of neopentyl bromide under S(_N)1 conditions yields 2-methyl-2-butanol, a product of rearrangement. youtube.com

For this compound, a hypothetical rearrangement could be initiated by the formation of a carbocation. For example, protonation of the ether oxygen followed by cleavage could generate a 3-chlorobutyl cation. This primary carbocation could then undergo a series of hydride shifts to form a more stable secondary or tertiary carbocation, which could then be trapped by a nucleophile or undergo elimination to form an alkene. The rearrangement of isobutyl alcohol to tert-butyl alcohol is another example of a change in the carbon skeleton driven by the formation of a more stable carbocation. doubtnut.com

It is important to note that without direct experimental evidence, these proposed rearrangement pathways for this compound remain theoretical. The actual products would depend on the specific reaction conditions, including the nature of the acid or Lewis acid catalyst and the solvent used.

Oxidative Processes and Peroxide Formation Mechanisms (Emphasis on chemical mechanism)

Ethers are known to undergo slow oxidation in the presence of atmospheric oxygen, a process called autoxidation, to form explosive peroxides. researchgate.net this compound, like other ethers, is susceptible to this process. The mechanism of peroxide formation is a free-radical chain reaction involving initiation, propagation, and termination steps. researchgate.net

Initiation: The process begins with the formation of a radical. This can be initiated by light, heat, or the presence of a radical initiator. An initiator abstracts a hydrogen atom from the carbon atom adjacent to the ether oxygen (the α-carbon). The lability of this C-H bond is a key factor in the susceptibility of an ether to peroxide formation. researchgate.net

For this compound, there are two types of α-hydrogens: those on the isopropyl group and those on the chlorobutyl group. The secondary hydrogen on the isopropyl group is generally more susceptible to abstraction than the primary hydrogens on the chlorobutyl group.

Propagation: The carbon-centered radical formed in the initiation step reacts with molecular oxygen (a diradical) in a propagation step to form a peroxy radical. chemicalbook.comgoogle.com

This peroxy radical can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide and a new carbon-centered radical. researchgate.netgoogle.com This new radical can then participate in the chain reaction, propagating the formation of peroxides.

Termination: The chain reaction is terminated when two radicals combine to form a non-radical product. researchgate.net This can involve the coupling of two carbon-centered radicals, two peroxy radicals, or a carbon-centered radical and a peroxy radical.

Computational and Theoretical Chemistry Studies on 3 Chlorobutyl Isopropyl Ether

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of 3-Chlorobutyl isopropyl ether. These calculations solve the Schrödinger equation for the molecule, providing information about its energy, geometry, and electron distribution.

The flexible single bonds in this compound allow it to exist in various spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers (rotamers) and determining their relative energies. This is crucial as the reactivity and physical properties of the molecule are a weighted average of its conformers.

Theoretical studies would typically employ methods like Density Functional Theory (DFT) to optimize the geometry of different possible conformers and calculate their energies. The rotation around the C-O and C-C bonds gives rise to multiple conformers. The relative stability of these conformers is primarily governed by steric hindrance. For instance, conformers where the bulky isopropyl group and the chlorobutyl chain are in a gauche position would be higher in energy than those in an anti position due to greater steric repulsion. lumenlearning.com The most stable conformer would be the one that minimizes these unfavorable interactions.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | ~180° | 0.00 | 75 |

| Gauche 1 | ~60° | 1.2 | 15 |

| Gauche 2 | ~-60° | 1.2 | 10 |

Note: This table is illustrative and based on general principles of conformational analysis for similar ethers. Actual values would require specific DFT calculations.

The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can provide a detailed picture of the electron distribution within the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of partial charges on the atoms.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized primarily on the ether oxygen and the chlorine atom due to the presence of lone pairs. The LUMO is likely to be centered on the antibonding σ* orbital of the C-Cl bond, indicating that this is the most probable site for nucleophilic attack. libretexts.org

The electronegative oxygen and chlorine atoms create a polarized molecule. libretexts.org The carbon atom bonded to the chlorine (C-Cl) will have a significant partial positive charge, making it electrophilic. libretexts.org The ether oxygen will have a partial negative charge, making it a potential site for protonation.

Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This includes identifying transition states and calculating activation energies.

The chlorine atom in this compound can be replaced by a nucleophile. This reaction can proceed through either a bimolecular nucleophilic substitution (SN2) or a unimolecular (SN1) mechanism. oxfordsciencetrove.com The carbon bearing the chlorine is a secondary carbon, which can undergo substitution by either pathway. libretexts.org

Computational studies can model both pathways to determine which is more favorable under different conditions.

SN2 Pathway: In this concerted mechanism, the nucleophile attacks the carbon atom at the same time the chloride ion leaves. vedantu.com A computational model would locate the single transition state for this process and calculate its energy. The activation energy would be the difference between the energy of the reactants and the transition state.

SN1 Pathway: This stepwise mechanism involves the initial slow departure of the chloride ion to form a secondary carbocation intermediate. vedantu.com The nucleophile then attacks this carbocation. Computational modeling would calculate the energy of the carbocation intermediate and the transition states leading to and from it.

The choice of mechanism is influenced by the nucleophile, the solvent, and the stability of the potential carbocation. Computational models can incorporate solvent effects to provide a more realistic picture of the reaction.

Ethers can be cleaved by strong acids like HBr or HI. masterorganicchemistry.comlibretexts.org This reaction also involves nucleophilic substitution at one of the carbon atoms attached to the ether oxygen. wikipedia.org The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com

For this compound, the subsequent step can be either SN1 or SN2. masterorganicchemistry.com

Attack at the isopropyl group: The carbon is secondary, so both SN1 and SN2 are possible. An SN1 pathway would proceed through a relatively stable secondary carbocation.

Attack at the chlorobutyl group: The carbon is also secondary.

Computational chemistry can be used to calculate the activation barriers for the four possible pathways (SN1 and SN2 at each of the two carbons). The pathway with the lowest activation energy will be the major reaction route. Generally, for secondary ethers, a mixture of pathways can occur. masterorganicchemistry.com

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are widely used to predict spectroscopic properties. d-nb.info These predictions are valuable for interpreting experimental spectra and confirming the structure of a compound.

By calculating the second derivatives of the energy with respect to the atomic positions, one can predict the vibrational frequencies of the molecule. researchgate.netacs.org These frequencies correspond to the absorption bands in the Infrared (IR) spectrum. Predicted IR spectra can help in the assignment of experimental peaks to specific vibrational modes, such as C-O-C stretches, C-Cl stretches, and C-H bends.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus. acs.orgacs.org Comparing the predicted ¹H and ¹³C NMR spectra with experimental data is a powerful method for structural elucidation and verification. nih.govrsc.org The accuracy of these predictions has significantly improved with the development of advanced computational methods.

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| IR: C-O-C stretch (cm⁻¹) | ~1100 | ~1110 |

| IR: C-Cl stretch (cm⁻¹) | ~750 | ~760 |

| ¹³C NMR: C-Cl (ppm) | ~60 | ~62 |

| ¹H NMR: CH-Cl (ppm) | ~3.8 | ~3.9 |

Note: This table is illustrative and shows the expected good agreement between modern DFT calculations and experimental results.

Solvent-Substrate Interactions in Reaction Media

The interaction between a solvent and a solute, in this case, this compound, is a critical factor that governs chemical reactivity, reaction rates, and equilibrium positions. Computational and theoretical chemistry provide powerful tools to investigate these interactions at a molecular level. The nature of the solvent can dramatically alter the energy of the reactants, products, and, most importantly, the transition states of a reaction, thereby influencing the kinetic and thermodynamic outcomes. rsc.org

Theoretical studies of solvent effects typically employ two main approaches: implicit and explicit solvent models.

Implicit Solvation Models: These models, such as the Conductor-like Polarizable Continuum Model (C-PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. faccts.degithub.io The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized solvent. faccts.degithub.io These models are computationally efficient and are widely used to estimate solvation free energies and to study reactions in solution. For a molecule like this compound, such models can predict its relative stability in various solvents.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This allows for the direct simulation of specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. rsc.org Molecular Dynamics (MD) simulations are a common explicit solvent technique used to study the structure, dynamics, and thermodynamics of solvated systems. researchgate.netnih.gov All-atom molecular dynamics, for instance, can be used to investigate the self-assembly processes of ethers in aqueous solutions by analyzing the time evolution of properties like the solvent-accessible surface area (SASA). acs.org

The choice of solvent can significantly influence reactions involving this compound, which can undergo nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The polarity of the solvent is a key determinant of the reaction pathway.

Polar Protic Solvents: Solvents like water and alcohols can form strong hydrogen bonds. They are effective at solvating both cations and anions. For a potential S(_N)1 reaction involving this compound, a polar protic solvent would stabilize the intermediate carbocation and the leaving chloride anion, thus accelerating the reaction rate. libretexts.org Conversely, these solvents can solvate the nucleophile in an S(_N)2 reaction, lowering its energy and increasing the activation barrier, which slows the reaction. libretexts.orglibretexts.org

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) possess significant dipole moments but lack acidic protons. They are efficient at solvating cations but not anions. libretexts.org This leaves the anion (nucleophile) relatively "bare" and highly reactive, which is ideal for promoting S(_N)2 reactions. libretexts.org

Nonpolar Solvents: In nonpolar solvents like hexane, the solubility of polar species like this compound is limited. Reactions involving charged intermediates or transition states are generally disfavored in such media due to the lack of stabilizing solvent-solute interactions.

Computational studies on analogous compounds provide insight into the thermodynamics of solvation. For example, the free energies of solvation for the structurally related haloalkane, halothane (B1672932), have been computed in various solvents, highlighting the importance of including electronic polarizability for accurate predictions in nonpolar solvents. acs.org

Table 1: Calculated vs. Experimental Free Energies of Solvation (ΔG(_{solv})) for Halothane in Different Solvents

| Solvent | Experimental ΔG({solv}) (kcal/mol) | Calculated ΔG({solv}) (kcal/mol) - Additive Model | Calculated ΔG({solv}) (kcal/mol) - Polarizable Model |

| Water | -0.68 | -0.4 | -0.6 |

| Methanol (B129727) | -3.13 | -3.8 | -3.5 |

| n-Hexane | -4.01 | -4.5 | -4.2 |

| Data sourced from a study on halothane solvation, a related haloalkane. acs.org This table is for illustrative purposes to show the application of computational models. |

The acidic cleavage of ethers is a common reaction that is highly dependent on the solvent and substrate structure. For an unsymmetrical ether like this compound, protonation of the ether oxygen is followed by nucleophilic attack by a halide ion. libretexts.orgopenstax.org With an acid like HI or HBr, the reaction mechanism can be S(_N)1 or S(_N)2. Given that the isopropyl group is secondary and the chlorobutyl group is primary at the carbon adjacent to the ether oxygen, S(_N)2 attack would likely occur at the less sterically hindered chlorobutyl side. openstax.orglibretexts.org However, the presence of the chlorine atom influences the electron distribution and potential reaction pathways.

Computational modeling can elucidate the reaction mechanism by calculating the energy profiles of the S(_N)1 and S(_N)2 pathways in different solvents. The relative energies of the transition states determine which pathway is favored.

Table 2: General Influence of Solvent Type on Nucleophilic Substitution Reactions

| Reaction Type | Reactant Charge | Transition State Charge | Polar Protic Solvent Effect on Rate | Polar Aprotic Solvent Effect on Rate |

| S(_N)1 | Neutral | Charged (Separated) | Increases | Increases |

| S(_N)2 | Neutral + Anion | Charge is Dispersed | Decreases | Increases |

| This table provides a generalized summary of expected solvent effects on common reaction pathways relevant to this compound. libretexts.orglibretexts.org |

Advanced Analytical Characterization Techniques for 3 Chlorobutyl Isopropyl Ether and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, 2D NMR

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of 3-chlorobutyl isopropyl ether. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and chlorine atoms.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CH(Cl)- | ~3.8 - 4.2 | Multiplet |

| -O-CH ₂- | ~3.4 - 3.6 | Triplet |

| -O-CH (CH₃)₂ | ~3.5 - 3.7 | Septet |

| -CH₂- (adjacent to CH₂) | ~1.8 - 2.0 | Multiplet |

| -CH ₃ (on butyl chain) | ~1.3 - 1.5 | Doublet |

| -O-CH(C H₃)₂ | ~1.1 - 1.2 | Doublet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C H(Cl)- | ~55 - 65 |

| -O-C H₂- | ~68 - 72 |

| -O-C H(CH₃)₂ | ~70 - 75 |

| -C H₂- (adjacent to CH₂) | ~35 - 45 |

| -C H₃ (on butyl chain) | ~20 - 25 |

| -O-CH(C H₃)₂ | ~21 - 23 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity of this compound. youtube.comsdsu.eduustc.edu.cn

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show a cross-peak between the proton on the chlorine-bearing carbon and the adjacent methylene (B1212753) protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign which protons are attached to which carbons. youtube.comustc.edu.cn

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. specac.cominnovatechlabs.com For this compound, the key absorptions would be the C-O-C stretch of the ether and the C-Cl stretch of the alkyl halide. fishersci.comsielc.comupi.edu

Characteristic FT-IR Absorption Bands for this compound:

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |

| C-O-C (Ether) | Asymmetric Stretch | 1070 - 1150 | Strong |

| C-Cl (Alkyl Chloride) | Stretch | 600 - 800 | Medium to Strong |

Note: The exact positions of the peaks can be influenced by the molecular environment.

The absence of strong, broad absorptions in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups, and the lack of a strong absorption around 1700 cm⁻¹ would rule out the presence of a carbonyl (C=O) group. masterorganicchemistry.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₇H₁₅ClO). Due to the presence of the chlorine isotope ³⁷Cl, an M+2 peak with approximately one-third the intensity of the M⁺ peak would also be anticipated.

Predicted Key Fragmentation Pathways for this compound:

A primary fragmentation pathway for ethers is alpha-cleavage, where the bond adjacent to the oxygen atom is broken. youtube.comyoutube.com

Alpha-cleavage on the isopropyl side: Loss of a methyl radical (•CH₃) from the isopropyl group would result in a stable oxonium ion.

Alpha-cleavage on the butyl side: Cleavage of the C-C bond adjacent to the ether oxygen on the butyl chain would also lead to a stable oxonium ion.

Cleavage of the C-Cl bond: The loss of a chlorine radical (•Cl) can occur.

Fragmentation of the alkyl chain: Further fragmentation of the butyl chain can lead to a variety of smaller carbocation fragments.

Predicted Mass-to-Charge (m/z) Ratios of Major Fragments:

| m/z | Possible Fragment Ion |

| [M]⁺ & [M+2]⁺ | Molecular ion and its isotope peak |

| [M-15]⁺ | Loss of a methyl group (•CH₃) |

| [M-43]⁺ | Loss of an isopropyl group (•C₃H₇) |

| [M-49]⁺ / [M-51]⁺ | Loss of a chloromethyl radical (•CH₂Cl) |

| 59 | Isopropyloxonium ion [(CH₃)₂CHO]⁺ |

| 43 | Isopropyl cation [CH(CH₃)₂]⁺ |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of reactions involving this compound.

Gas Chromatography (GC) with Advanced Detection (e.g., FID, MS)

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. researchgate.net When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides both quantitative and qualitative information.

Purity Assessment: A high-resolution capillary GC column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), would be suitable for separating this compound from potential impurities like starting materials, other isomers, or by-products. thermofisher.com The area of the peak corresponding to this compound relative to the total area of all peaks gives a measure of its purity.

Reaction Monitoring: Aliquots can be taken from a reaction mixture at various time points and analyzed by GC to track the consumption of starting materials and the formation of this compound. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

GC-MS Analysis: Coupling GC with a mass spectrometer provides definitive identification of the eluting peaks. The retention time from the GC combined with the mass spectrum from the MS offers a high degree of confidence in the identity of the compound and any impurities present. researchgate.net

Typical GC Method Parameters:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Detector | FID or MS |

| MS Scan Range | 35 - 350 amu |

Note: These are typical parameters and would require optimization for a specific application.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While this compound itself is generally too volatile for High-Performance Liquid Chromatography (HPLC) analysis, this technique is invaluable for the analysis of its non-volatile derivatives. For instance, if the chlorine atom is substituted with a non-volatile, polar functional group (e.g., through a nucleophilic substitution reaction to introduce a hydroxyl, cyano, or amino group), the resulting derivative can be readily analyzed by HPLC. fishersci.comsielc.com

Reversed-Phase HPLC: A common approach for the analysis of polar organic compounds is reversed-phase HPLC. wikipedia.orgjordilabs.com

Typical HPLC Method Parameters for a Non-Volatile Derivative:

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B) |

| Gradient | e.g., Start at 10% B, ramp to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (if the derivative has a chromophore) or Evaporative Light Scattering Detector (ELSD) for compounds without a chromophore |

| Column Temperature | 30 °C |

Note: The specific mobile phase composition and gradient would need to be optimized based on the polarity of the specific derivative being analyzed.

This method would be suitable for assessing the purity of the synthesized non-volatile derivative and for monitoring the progress of the derivatization reaction.

In Situ Spectroscopic Techniques for Reaction Monitoring

The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring process safety and optimization. In situ spectroscopic techniques, which monitor reactions directly within the reaction vessel without the need for sampling, have become indispensable tools in modern chemical research and development. For reactions involving this compound and its derivatives, techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy offer powerful means to track reaction progress and elucidate mechanisms. researchgate.netresearchgate.net These methods provide a continuous stream of data, offering a "molecular video" of the reaction as it unfolds. researchgate.net

The application of in situ spectroscopy is particularly valuable for reactions that are difficult to monitor through traditional offline methods due to factors like sensitivity to air or moisture, the presence of hazardous materials, or the transient nature of intermediates. youtube.comdurham.ac.uk For instance, in the synthesis or derivatization of this compound, such as in Williamson ether synthesis or Grignard reactions, real-time monitoring can provide critical insights.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy, often utilizing Attenuated Total Reflectance (ATR) probes like ReactIR™, is a powerful technique for monitoring the progress of reactions in solution. researchgate.netyoutube.com The probe is inserted directly into the reaction mixture, and spectra are collected at regular intervals. researchgate.net By tracking the changes in the intensity of specific infrared absorption bands, it is possible to follow the consumption of reactants and the formation of products and intermediates. youtube.com

For a hypothetical reaction, such as the synthesis of an ether via the Williamson synthesis using this compound and an alkoxide, in situ FTIR could monitor the disappearance of the C-Cl stretching vibration of the starting material and the appearance of the C-O-C stretching vibration of the ether product. The table below illustrates the key vibrational modes that would be monitored.

Table 1: Hypothetical FTIR Monitoring of a Substitution Reaction of this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Trend During Reaction |

| C-Cl (in this compound) | Stretching | ~750 - 650 | Decrease |

| C-O-C (in product ether) | Asymmetric Stretch | ~1150 - 1085 | Increase |

| O-H (if alcohol is formed as byproduct) | Stretching | ~3500 - 3200 (broad) | Increase |

Note: The exact wavenumbers can vary depending on the specific molecular structure and solvent used.

This continuous data allows for the generation of concentration profiles over time, from which reaction kinetics, including the rate law and activation energy, can be determined. fiveable.meresearchgate.net The ability to monitor reactions under actual process conditions, including elevated temperature and pressure, makes in situ FTIR a vital tool for process optimization and safety assessment, especially for exothermic reactions like Grignard reagent formation. durham.ac.uk

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy provides detailed structural information about species in solution during a reaction. acs.org This technique is exceptionally useful for identifying reactive intermediates and byproducts that may not be observable by other methods. researchgate.net By using specialized NMR tubes or flow-NMR setups, spectra can be acquired directly from the reacting mixture at various time points. researchgate.netacs.org

In the context of a reaction involving this compound, ¹H NMR would be particularly informative. For example, in a substitution reaction where the chlorine atom is replaced, the chemical shift of the protons on the carbon adjacent to the chlorine (the α-carbon) would be expected to change significantly.

Table 2: Hypothetical ¹H NMR Chemical Shift Changes for Reaction Monitoring of this compound

| Protons | Typical Chemical Shift (ppm) in Reactant | Expected Chemical Shift (ppm) in Product (e.g., ether) | Trend During Reaction |

| -CH₂-Cl | ~3.6 | ~3.4 | Decrease in intensity |

| New -CH₂-O- | N/A | ~3.5 | Increase in intensity |

| Isopropyl -CH | ~3.7 | Unchanged | Constant |

| Isopropyl -CH₃ | ~1.2 | Unchanged | Constant |

Note: Chemical shifts are approximate and depend on the solvent and the specific structure of the product.

The quantitative nature of NMR allows for the determination of the relative concentrations of all observed species, providing a comprehensive picture of the reaction progress. researchgate.net Furthermore, advanced techniques like transfer NOE spectroscopy can be used to study ligand exchange and interactions at surfaces in situ. researchgate.net The combination of in situ NMR with other techniques like FTIR can provide a highly detailed understanding of complex reaction networks. researchgate.net

In Situ Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that can be used for in situ reaction monitoring. researchgate.net It is particularly well-suited for monitoring reactions in aqueous media, where the strong infrared absorbance of water can be problematic for FTIR. fiveable.me Raman is also highly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. For reactions involving this compound, Raman spectroscopy could be used to monitor changes in the C-Cl bond, as well as skeletal vibrations of the carbon backbone. The ease of interfacing Raman probes with flow reactors also makes it a valuable tool for monitoring continuous processes. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Synthesis

In the realm of organic synthesis, the strategic assembly of complex molecular architectures from simpler precursors is a primary objective. walisongo.ac.id Ethers, in general, are a class of organic compounds widely utilized in advanced organic synthesis due to their versatile properties. numberanalytics.com 3-Chlorobutyl isopropyl ether, with its distinct functionalities, serves as an important building block in multi-step synthetic sequences. numberanalytics.comyoutube.com

The carbon-chlorine bond in this compound provides a reactive handle for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. This alkyl chloride can participate in a variety of coupling reactions. For instance, it can react with organometallic reagents, such as Grignard reagents or organocuprates, to form new C-C bonds. researchgate.net These reactions are crucial for extending carbon chains and constructing more complex molecular skeletons.

Additionally, the chloro group can be displaced by a variety of carbon nucleophiles. For example, in the presence of a strong base, it can undergo elimination to form an alkene, which can then be used in subsequent addition reactions. youtube.com Alternatively, it can react with enolates or other stabilized carbanions in nucleophilic substitution reactions. nih.gov An example of an oxidative C-C bond-forming reaction has been demonstrated with electron-rich alkylbenzyl ethers and silyl (B83357) enol ethers, a reaction that proceeds to afford a 3-alkoxy-3-phenyl-propionyl compound. nih.gov

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

| Reactant 1 | Reactant 2 (and conditions) | Product Type | Significance |

| Alkyl Halide (e.g., this compound) | Grignard Reagent (R-MgX) | Extended Carbon Chain | Fundamental for building molecular complexity. researchgate.net |

| Alkyl Halide (e.g., this compound) | Organocuprate (R₂CuLi) | Ketone or extended alkane | Forms C-C bonds with high selectivity. researchgate.net |

| Alkyl Halide (e.g., this compound) | Cyanide Ion (CN⁻) | Nitrile | Introduces a versatile functional group for further transformations. |

| Alkyl Halide (e.g., this compound) | Alkynylide Anion (RC≡C⁻) | Internal Alkyne | Creates a key functional group for click chemistry and further elaboration. youtube.com |

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. merckmillipore.com The bifunctional nature of this compound makes it a useful precursor for the synthesis of various heterocyclic systems.

The chloro group can serve as an electrophilic site for intramolecular cyclization reactions. For example, if the isopropyl ether group is first cleaved to reveal a hydroxyl group, the resulting chlorohydrin can be treated with a base to form a cyclic ether, such as a substituted tetrahydrofuran (B95107). Alternatively, the chloro group can be displaced by a heteroatom nucleophile (e.g., an amine or a thiol) that is tethered to another part of the molecule, leading to the formation of nitrogen- or sulfur-containing heterocycles.

Utilization in Polymer Chemistry and Functional Material Design

The dual functionality of this compound also lends itself to applications in polymer chemistry, where it can be used to introduce specific properties into polymer structures.

While direct homopolymerization of this compound is not a common application, its potential as a comonomer in certain polymerization reactions is plausible. For instance, in cationic polymerization, the ether oxygen could potentially be protonated or complexed with a Lewis acid to initiate the polymerization of other vinyl monomers. However, the presence of the alkyl chloride might lead to side reactions.

More feasibly, the chlorine atom can be used as a handle to create a polymerizable group. For example, elimination of HCl would generate an unsaturated ether that could then undergo polymerization. A study on the synthesis of alkynyl-functionalized polyethers involved the copolymerization of glycidyl (B131873) 3-butynyl ether with other epoxides. rsc.org This suggests that a modified version of this compound, where the chloro group is converted to another functional group, could be used in similar polymerization processes.

A more direct application of this compound in polymer chemistry is in the post-polymerization functionalization of polymer backbones. Polymers containing nucleophilic groups (e.g., hydroxyl, amino, or carboxylate groups) can be reacted with this compound to append the chlorobutyl isopropyl ether moiety onto the polymer chain.

This grafting process can be used to modify the physical and chemical properties of the polymer, such as its solubility, thermal stability, or adhesion. The remaining chloro group on the grafted side chain can then be used for further modifications, such as crosslinking or the attachment of other functional molecules.

Development of Novel Reagents or Catalysts

The unique structure of this compound suggests its potential as a precursor for the development of novel reagents or catalysts. For example, the ether moiety could act as a directing group in certain catalytic reactions, while the chloro group could be used to attach the molecule to a solid support or a larger catalytic scaffold.

Furthermore, the reaction of this compound with other molecules can lead to the formation of new compounds with interesting reactivity. For instance, its reaction with a phosphine (B1218219) could yield a phosphonium (B103445) salt, which could be used as a phase-transfer catalyst or as a precursor to a Wittig reagent. A complex of aluminum trichloride (B1173362) and isopropyl ether has been used to co-initiate the synthesis of highly reactive polyisobutylene. rsc.org

Research Findings on this compound in Solvent and Extraction Applications Remain Undocumented

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or detailed data are currently available regarding the application of the chemical compound This compound in solvent development or extraction processes.

Initial investigations into the applications of this specific chlorinated ether have not yielded any published studies, patents, or technical data sheets that would detail its efficacy or use as a solvent or for extraction purposes. Chemical repositories such as PubChem list the compound's basic properties but confirm the absence of literature data on its practical applications.

Broader searches into the general class of chlorinated ethers indicate their use in various industrial and laboratory settings, often valued for their specific solvency characteristics. wikipedia.org However, this general information does not extend to the particular properties or applications of this compound. Similarly, while the extraction of certain materials, such as chlorobutyl rubber, has been studied using a variety of solvents, this compound is not mentioned among the solvents used in these studies.

Due to the lack of available scientific and technical literature, it is not possible to provide detailed research findings, data tables, or an in-depth analysis of this compound's role in advanced organic synthesis and materials science, specifically within the realms of solvent development or extraction processes.

Further research and publication would be necessary to determine the potential and characteristics of this compound in these applications.

Environmental Transformation and Degradation Pathways of Chloroalkyl Ethers

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 3-chlorobutyl isopropyl ether, the key abiotic degradation mechanisms are expected to be hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule of water cleaves one or more chemical bonds. In the case of this compound, the presence of a carbon-chlorine bond suggests that hydrolysis is a potential degradation pathway. Generally, the carbon-halogen bond in alkyl halides is susceptible to nucleophilic substitution by water, leading to the replacement of the halogen with a hydroxyl group.

While specific hydrolysis rate data for this compound are not available, studies on other chlorinated alkanes indicate that the rate of hydrolysis is influenced by factors such as temperature and pH. For instance, the hydrolysis of many alkyl halides is known to be slow under typical environmental conditions. The hydrolysis half-life of bis(2-chloroethyl)ether, a related chloroalkyl ether, has been estimated to be approximately 22 years at 20°C, indicating significant persistence in aqueous environments. cdc.gov It is plausible that this compound exhibits similar resistance to hydrolysis. The reaction would likely yield 3-isopropoxy-butan-1-ol and hydrochloric acid.

Table 1: Postulated Hydrolysis of this compound

| Reactant | Product(s) | Influencing Factors |

| This compound + H₂O | 3-Isopropoxy-butan-1-ol + HCl | Temperature, pH |

This table is based on general chemical principles, as specific experimental data for this compound is not available.

Photolysis refers to the decomposition of a chemical compound by light. In the atmosphere, organic compounds can be degraded by direct photolysis (absorption of light) or, more commonly, by indirect photooxidation initiated by photochemically generated reactive species, such as hydroxyl radicals (•OH).

Chloroalkyl ethers can undergo atmospheric degradation through reaction with hydroxyl radicals. The rate of this reaction is dependent on the structure of the ether. For example, the atmospheric half-life of 2-chloroethyl vinyl ether due to reaction with OH radicals is estimated to be around 10.2 hours. nih.gov While a specific rate constant for the reaction of this compound with OH radicals is not documented, it is expected to be a significant removal mechanism in the atmosphere. The reaction would likely involve hydrogen abstraction from the alkyl chain or the isopropyl group, leading to the formation of various oxygenated products. Direct photolysis is less likely to be a major degradation pathway unless the molecule contains a chromophore that absorbs sunlight.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a critical process in the natural attenuation of many environmental contaminants.

The biodegradation of chloroalkyl ethers can proceed via several microbial pathways. The ether linkage and the carbon-chlorine bond are both potential sites for enzymatic attack.

Studies on other ethers, such as the fuel oxygenate tert-amyl methyl ether (TAME), have shown that aerobic bacteria can initiate degradation by attacking the ether bond. epa.gov For this compound, microorganisms could potentially cleave the ether bond, yielding 3-chloro-1-butanol and isopropanol (B130326). Alternatively, some bacteria possess enzymes called dehalogenases that can cleave carbon-halogen bonds. Reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom, is a common pathway under anaerobic conditions for many chlorinated compounds. researchgate.net Aerobic dehalogenation can also occur.

The presence of both an ether linkage and a chlorine substituent in this compound suggests that a consortium of microorganisms with diverse metabolic capabilities might be required for its complete mineralization to carbon dioxide and water.

Without experimental studies, the exact biodegradation products of this compound remain speculative. However, based on the degradation pathways of similar compounds, a number of potential intermediates can be proposed.

Cleavage of the ether bond would initially produce 3-chloro-1-butanol and isopropanol . Subsequent microbial metabolism could further degrade these alcohols. 3-chloro-1-butanol could undergo dehalogenation to form 1,4-butanediol or be oxidized to 3-chlorobutanoic acid . Isopropanol is readily biodegradable to acetone (B3395972) and then further to carbon dioxide.

If dehalogenation occurs first, the primary product would be isopropyl butyl ether . This compound would then be subject to ether cleavage, yielding butanol and isopropanol .

Table 2: Plausible Biodegradation Products of this compound

| Initial Transformation | Primary Products | Potential Subsequent Products |

| Ether Cleavage | 3-Chloro-1-butanol, Isopropanol | 1,4-Butanediol, 3-Chlorobutanoic acid, Acetone |

| Dehalogenation | Isopropyl butyl ether | Butanol, Isopropanol |

This table presents hypothetical biodegradation products based on known metabolic pathways for related compounds.

Environmental Fate Modeling and Prediction

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. nih.gov These models integrate a chemical's physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) with environmental parameters to estimate its partitioning between air, water, soil, and sediment, as well as its degradation rates.

For a compound like this compound, where empirical data is scarce, quantitative structure-activity relationship (QSAR) models can be employed. QSARs use the molecular structure of a chemical to predict its properties and environmental behavior. For example, models exist to estimate hydrolysis rates, atmospheric reaction rates with hydroxyl radicals, and biodegradability.

Considerations for Green Chemistry Approaches in Synthesis and Application

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. u-szeged.hu Applying these principles to the synthesis and application of this compound can minimize its environmental impact.

Greener Synthetic Routes

Traditional ether synthesis methods, such as the Williamson ether synthesis, often involve the use of strong bases and produce salt byproducts, which can have negative environmental consequences. acs.orggoogle.com Green chemistry seeks to develop more sustainable alternatives.

Catalytic Approaches: The development of catalytic processes for ether synthesis is a key area of green chemistry. acs.org This includes the use of heterogeneous catalysts that can be easily separated and reused, minimizing waste. alfa-chemistry.com Enzyme-inspired catalysts are also being developed to simplify ether synthesis, allowing reactions to occur under milder conditions and with greater efficiency. illinois.edu For instance, catalysts containing palladium have been designed to facilitate the reaction between an alcohol and an alkene to form an ether. illinois.edu Biocatalysis, using enzymes like lipases or oxidases, offers a highly selective and environmentally benign route to synthesizing complex molecules, including ethers, under mild conditions. acs.orgnih.govrsc.orgmt.com

Use of Renewable Feedstocks: A core principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. u-szeged.huyoutube.comreagent.co.uk For the synthesis of this compound, this could involve sourcing the precursor alcohols (isopropanol and 4-chloro-1-butanol) from biomass. nih.gov For example, isopropanol can be produced from the hydrogenation of acetone, which can be derived from the fermentation of biomass. Similarly, butanol isomers can be produced through fermentation processes. The use of biomass-derived compounds for synthesizing ethers is an active area of research. nih.govrsc.org

Alternative Reaction Conditions: The use of innovative reaction conditions, such as microwave-assisted synthesis, can lead to more energy-efficient processes with higher yields and reduced reaction times. alfa-chemistry.com Solvent-free reactions or the use of greener solvents are also central to green chemistry. google.comwordpress.com

Safer Solvents and Auxiliaries

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass of material in a chemical process and contribute significantly to waste. wordpress.comyoutube.com

Solvent Selection: The ideal green solvent is non-toxic, non-flammable, readily available, and has a minimal environmental impact. reagent.co.uk Water is often considered the ultimate green solvent. reagent.co.uk For ether synthesis, if a solvent is necessary, selecting one from a green solvent selection guide is recommended. wordpress.comyoutube.com These guides rank solvents based on their environmental, health, and safety impacts. For example, replacing a hazardous solvent like dichloromethane (B109758) with a greener alternative like a heptane/isopropanol mixture has been demonstrated in laboratory procedures. wordpress.comyoutube.com

Interactive Data Table: Green Chemistry Approaches for Ether Synthesis

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Use of Catalysis | Employing heterogeneous or biocatalysts for the etherification reaction. alfa-chemistry.comillinois.eduacs.org | Increased efficiency, reduced waste, milder reaction conditions, catalyst reusability. |

| Use of Renewable Feedstocks | Synthesizing precursor alcohols (isopropanol, 4-chloro-1-butanol) from biomass. youtube.comnih.gov | Reduced reliance on fossil fuels, more sustainable process. |

| Safer Solvents and Auxiliaries | Replacing traditional hazardous solvents with greener alternatives (e.g., water, bio-derived solvents) or developing a solvent-free process. google.comwordpress.comreagent.co.uk | Reduced environmental impact, improved safety, less waste generation. |

| Energy Efficiency | Utilizing energy-efficient methods like microwave-assisted synthesis. alfa-chemistry.com | Shorter reaction times, lower energy consumption. |

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes